

An In-depth Technical Guide to Hypothemycin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hypothemycin*

Cat. No.: *B8103301*

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Introduction

Hypothemycin is a naturally occurring resorcylic acid lactone (RAL), a class of polyketide secondary metabolites produced by various fungi, including those of the genus *Hypomyces*.^[1] This macrolide has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, antineoplastic, and immunomodulatory properties.^{[2][3]} Its mechanism of action, primarily as a covalent inhibitor of protein kinases, positions it as a valuable tool for cell biology research and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **hypothemycin**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Hypothemycin is characterized by a 14-membered macrocyclic lactone ring fused to a β -resorcylic acid moiety.^[2] Key structural features include a cis-enone system and an epoxide, which are crucial for its biological activity.

Table 1: Chemical Identifiers for **Hypothemycin**

Identifier	Value
IUPAC Name	(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione[4]
CAS Number	76958-67-3
Molecular Formula	C ₁₉ H ₂₂ O ₈
SMILES	C[C@H]1C/C=C\C(=O)--INVALID-LINK--C3=C(C(=CC(=C3)OC)O)C(=O)O1O">C@HO
InChIKey	SSNQAUBBJYCSMY-KNTMUCJRSA-N

Table 2: Physicochemical and Spectroscopic Properties of **Hypothemycin**

Property	Value
Molecular Weight	378.37 g/mol
Appearance	White solid
Solubility	Soluble in DMSO and acetone; Insoluble in water and methanol.
UV λ _{max}	221, 267, 310 nm
Storage Temperature	-20°C

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for a **Hypothemycin** Analogue (4'-O-Methyl**hypothemycin** in CDCl₃)

Position	¹ H NMR (δ, ppm, J in Hz)	¹³ C NMR (δ, ppm)
Aromatic H	12.07 (s, 1H), 6.42 (d, J=2.5, 1H), 6.40 (d, J=2.5, 1H)	-
Olefinic H	6.33 (dd, J=11.5, 3.0, 1H), 6.20 (td, J=11.5, 2.5, 1H)	145.4, 126.4
Macrolide H	5.52 (dq, J=11.5, 6.0, 2.0, 1H), 4.77 (br s, 1H), 4.39 (d, J=1.5, 1H), 3.62 (dd, J=9.5, 1.5, 1H), 3.17 (dt, J=17.5, 11.5, 1H), 2.78 (br d, J=9.5, 1H), 2.57 (dq, J=17.5, 3.0, 1H), 2.20 (dd, J=15.0, 9.5, 1H), 0.97 (dd, J=15.5, 9.5, 1H)	200.0 (C=O), 166.2 (C=O), 165.2 (C=O), 79.4, 75.8, 73.2, 62.9, 57.5, 36.9, 31.9
Methyl H	1.43 (d, J=6.0, 3H)	21.0
Methoxy H	3.80 (s, 3H), 3.47 (s, 3H)	56.8, 55.5

Note: This data is for a closely related analogue and serves as a reference. Chemical shifts for hypothemycin will be similar but may vary slightly.

Biological Activity and Mechanism of Action

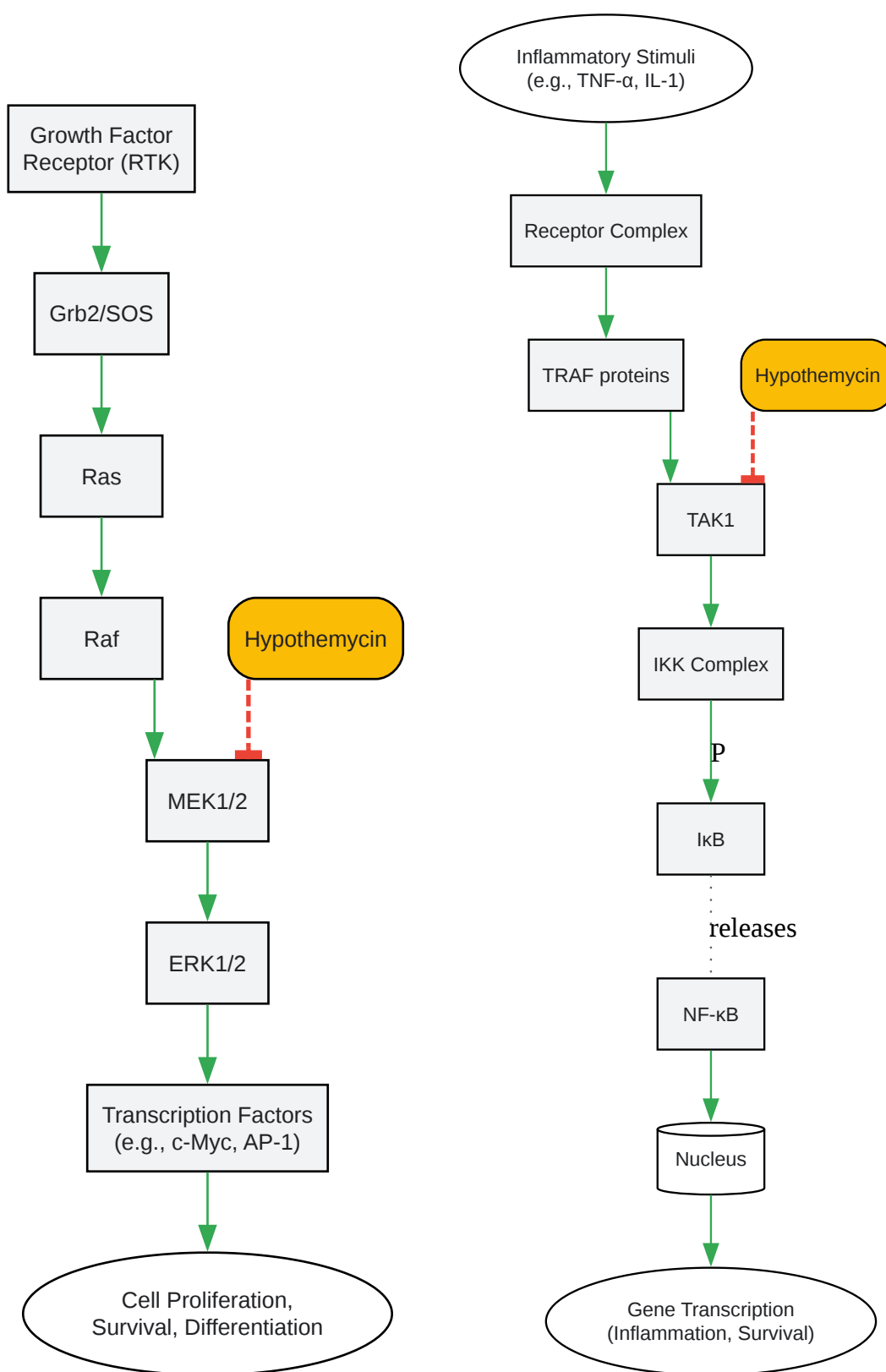
Hypothemycin is a potent inhibitor of a subset of protein kinases that possess a conserved cysteine residue within their ATP-binding site. This inhibitory action is covalent and irreversible, proceeding through a Michael addition reaction where the thiol group of the cysteine residue attacks the α,β -unsaturated ketone of **hypothemycin**'s cis-enone moiety.

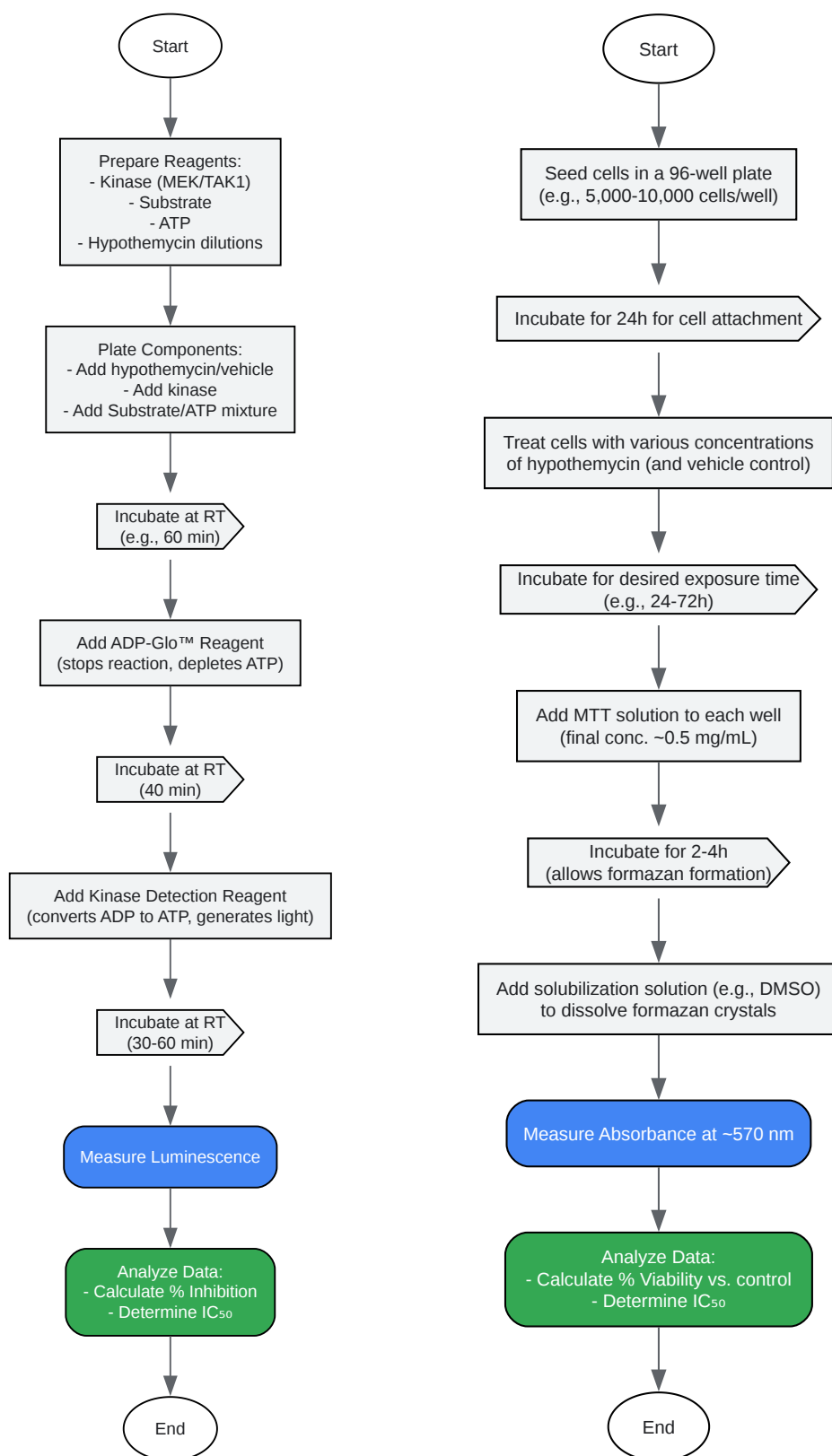
Inhibition of the MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

Hypothemycin has been shown to be a potent inhibitor of Mitogen-activated protein kinase

kinase (MEK), a central component of this cascade. By covalently binding to a conserved cysteine in MEK, **hypothemycin** prevents its activation of Extracellular signal-regulated kinase (ERK), thereby blocking downstream signaling.





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